molecular formula C9H22NO5P B14595240 Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate CAS No. 61355-45-1

Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate

Cat. No.: B14595240
CAS No.: 61355-45-1
M. Wt: 255.25 g/mol
InChI Key: RNGQIWRXMWSMSG-UHFFFAOYSA-N
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Description

Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate is an organophosphorus compound with a complex structure that includes both amino and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable aminoethoxyethanol derivative. One common method involves the reaction of diethyl phosphite with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aminoethoxyethanol derivatives.

Scientific Research Applications

Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases that involve phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The amino group can also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler organophosphorus compound with similar reactivity.

    Dimethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate: A closely related compound with methyl groups instead of ethyl groups.

    Diethyl {[1-(2-hydroxyethoxy)ethoxy]methyl}phosphonate: A compound with a hydroxyl group instead of an amino group.

Uniqueness

Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate is unique due to the presence of both amino and phosphonate functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61355-45-1

Molecular Formula

C9H22NO5P

Molecular Weight

255.25 g/mol

IUPAC Name

2-[1-(diethoxyphosphorylmethoxy)ethoxy]ethanamine

InChI

InChI=1S/C9H22NO5P/c1-4-14-16(11,15-5-2)8-13-9(3)12-7-6-10/h9H,4-8,10H2,1-3H3

InChI Key

RNGQIWRXMWSMSG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC(C)OCCN)OCC

Origin of Product

United States

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